molecular formula C16H14N4O2S B2362402 6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415499-95-3

6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2362402
CAS No.: 2415499-95-3
M. Wt: 326.37
InChI Key: FWHWYMFJKQHJCT-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a unique combination of cyclopropyl, methoxybenzothiazole, and pyrimidine carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the methoxy group. The pyrimidine ring is then synthesized and coupled with the benzothiazole derivative. Finally, the cyclopropyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combination of cyclopropyl, methoxybenzothiazole, and pyrimidine carboxamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-N-(5-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-10-4-5-14-12(6-10)19-16(23-14)20-15(21)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWYMFJKQHJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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